molecular formula C21H20N2O3S2 B2412855 7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide CAS No. 954793-36-3

7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide

Cat. No.: B2412855
CAS No.: 954793-36-3
M. Wt: 412.52
InChI Key: JREOYKRVOWDERJ-UHFFFAOYSA-N
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Description

7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide is a complex synthetic organic compound featuring a thiopyrano[2,3-d]thiazole core, a scaffold of significant interest in medicinal chemistry due to its potential as a privileged structure for protein kinase inhibition [https://pubmed.ncbi.nlm.nih.gov/32866832/]. This specific molecule, with its 3-methoxyphenyl and p-tolyl substituents, is designed to probe the ATP-binding pockets of various kinase targets, potentially leading to the modulation of critical cell signaling pathways. Its primary research value lies in its application as a key chemical tool for investigating disease mechanisms associated with dysregulated kinase activity, such as in oncology and inflammatory disorders. Researchers can utilize this compound to study structure-activity relationships (SAR) within this heterocyclic class, to develop more potent and selective inhibitors, and to serve as a precursor for further chemical functionalization in drug discovery campaigns. The mechanism of action is hypothesized to involve competitive binding at the kinase active site, thereby preventing ATP binding and subsequent phosphorylation of downstream substrates, although specific target profiling requires empirical validation. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(3-methoxyphenyl)-N-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-12-6-8-14(9-7-12)22-19(24)16-11-27-20-18(28-21(25)23-20)17(16)13-4-3-5-15(10-13)26-2/h3-10,16-17H,11H2,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREOYKRVOWDERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CSC3=C(C2C4=CC(=CC=C4)OC)SC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide is a compound that belongs to the class of thiopyrano[2,3-d]thiazoles. This class of compounds has garnered attention for their diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula for this compound is C21H20N2O3S2C_{21}H_{20}N_{2}O_{3}S_{2} with a molecular weight of 412.5 g/mol. The compound's structure features a thiopyrano ring system that is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that thiopyrano[2,3-d]thiazoles exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HePG-2 (liver cancer).

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
7eMCF-710.10 ± 2.1
7iHePG-210.08 ± 1.9
5dMCF-725.40 ± 2.1
5gHePG-221.31 ± 1.8

The above data illustrates that the tested compounds exhibit potent cytotoxic effects with low IC50 values, indicating high efficacy in inhibiting cancer cell proliferation .

The anticancer activity of these compounds is attributed to their ability to inhibit specific enzymes such as carbonic anhydrases (CAIX and CAXII). Molecular docking studies have demonstrated that these compounds can effectively bind to the active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of thiopyrano[2,3-d]thiazoles:

  • Cytotoxicity against Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiopyrano derivatives on different cancer cell lines. The most potent compounds showed significant inhibition of cell growth and induced apoptosis through caspase activation .
  • Enzymatic Assays : Enzymatic assays conducted on selected derivatives demonstrated their potential as selective inhibitors of carbonic anhydrases, which are crucial in tumor growth and metastasis .

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities that are significant for therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of thiopyrano-thiazole compounds exhibit broad-spectrum antibacterial properties. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

Several studies have reported the anticancer activities of thiopyrano-thiazole derivatives. The compound's structure allows for interaction with specific biological targets involved in cancer cell proliferation. For instance, a study highlighted that similar compounds displayed significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Compounds within this class have also been evaluated for their anti-inflammatory properties. Research suggests that they can inhibit key inflammatory mediators and pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Activity Study : In a comparative study involving multiple thiopyrano-thiazole derivatives, one compound showed an IC50 value of 1.9 μg/mL against HCT-116 cells. This study utilized molecular docking to elucidate the binding interactions at the allosteric site of thymidylate synthase .
  • Antimicrobial Evaluation : A series of synthesized thiopyrano-thiazole compounds were tested against Mycobacterium smegmatis, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL .

Material Science Applications

Beyond biological applications, the unique structural properties of thiopyrano-thiazole compounds make them suitable for use in material science:

  • Organic Electronics : Their electronic properties are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Nanotechnology : These compounds can be functionalized to create nanomaterials with specific optical or electronic properties.

Q & A

Q. Methodology :

  • Step 1 : Start with precursor molecules, such as substituted pyrimidine or thiophene derivatives. For example, refluxing a mixture of a thioxo-pyrimidine ester, chloroacetic acid, and aromatic aldehydes in acetic acid/acetic anhydride (1:1) under reflux for 8–10 hours .
  • Step 2 : Purify via recrystallization (e.g., ethyl acetate-ethanol mixtures) to obtain crystals suitable for structural analysis .
  • Step 3 : Optimize reaction conditions (temperature, solvent ratios, catalyst loading) using Design of Experiments (DoE) to minimize trial-and-error approaches .

Q. Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energetically favorable routes .
  • Reaction Path Search : Employ algorithms like the Artificial Force Induced Reaction (AFIR) method to explore potential intermediates and byproducts .
  • Machine Learning : Train models on existing reaction data to predict optimal solvents, temperatures, or catalysts, reducing experimental iterations .

Q. Example Workflow :

Simulate the cyclization step of the thiopyrano-thiazole core.

Validate computational results with experimental kinetics (e.g., NMR monitoring).

Iterate using feedback loops between simulation and lab data .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Q. Methodology :

  • X-ray Crystallography : Resolve the 3D structure, noting puckering in heterocyclic rings (e.g., boat conformation in pyrimidine derivatives) and dihedral angles between fused rings .
  • NMR/IR Analysis : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ in IR; aromatic protons in 1H NMR) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., M⁺ peaks and isotopic clusters) .

Q. Methodology :

  • Screening Experiments : Use fractional factorial designs to identify critical variables (e.g., temperature, pH, stoichiometry) .
  • Response Surface Methodology (RSM) : Model nonlinear interactions between variables (e.g., solvent polarity vs. catalyst activity) .
  • Robustness Testing : Assess reproducibility under slight parameter variations (e.g., ±5% reagent purity) to pinpoint instability sources .

Q. Case Study :

  • Contradiction : Yield fluctuates between 65–78% despite identical protocols.
  • Resolution : DoE reveals humidity-sensitive intermediates; controlled anhydrous conditions stabilize yields at 75–80% .

Advanced: How to address challenges in multi-step synthesis, such as regioselectivity or byproduct formation?

Q. Methodology :

  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) or trimethoxybenzyl groups to direct reaction sites .
  • In Situ Monitoring : Employ LC-MS or ReactIR to detect intermediates and adjust conditions dynamically .
  • Byproduct Minimization : Optimize stepwise addition rates (e.g., slow addition of aldehydes to control exothermicity) .

Advanced: What computational tools validate reaction mechanisms involving this compound?

Q. Methodology :

  • DFT-Based Transition State Analysis : Calculate activation energies for key steps (e.g., ring closure or oxidation) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetic acid vs. ethanol) .
  • Cheminformatics Platforms : Use tools like Gaussian or ORCA for mechanistic insights, cross-referenced with experimental kinetics .

Basic: What safety protocols are critical during synthesis?

Q. Methodology :

  • Hazard Assessment : Review Safety Data Sheets (SDS) for precursors (e.g., acetic anhydride: corrosive, handle under fume hood) .
  • Waste Management : Neutralize acidic byproducts before disposal (e.g., sodium bicarbonate quenching) .

Advanced: How to manage large datasets in collaborative studies on this compound?

Q. Methodology :

  • Electronic Lab Notebooks (ELNs) : Standardize data entry formats (e.g., reaction conditions in structured tables) .
  • Cloud-Based Platforms : Use collaborative tools (e.g., Benchling) for real-time data sharing and version control .
  • Metadata Tagging : Annotate datasets with keywords (e.g., "thiopyrano-thiazole," "crystallography") for efficient retrieval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.